molecular formula C19H18ClNO5 B2805093 ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate CAS No. 296244-49-0

ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate

Cat. No.: B2805093
CAS No.: 296244-49-0
M. Wt: 375.81
InChI Key: MRDLVCBUWXLXCH-STZFKDTASA-N
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Description

Ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate is a synthetic organic compound characterized by a tetrahydrobenzofuran core substituted with a 2-chlorophenyl carbonyloxyimino group and an ethyl ester moiety. Its Z-configuration at the C4 oxime bond and the partially hydrogenated benzofuran ring confer unique stereoelectronic properties, making it a candidate for applications in agrochemical or pharmaceutical research .

Properties

IUPAC Name

ethyl (4Z)-4-(2-chlorobenzoyl)oxyimino-3-methyl-6,7-dihydro-5H-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5/c1-3-24-19(23)17-11(2)16-14(9-6-10-15(16)25-17)21-26-18(22)12-7-4-5-8-13(12)20/h4-5,7-8H,3,6,9-10H2,1-2H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDLVCBUWXLXCH-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCCC2=NOC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C\2=C(O1)CCC/C2=N/OC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds with similar structural motifs to ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate exhibit anti-inflammatory properties. For instance, the inhibition of cyclooxygenase-2 (COX-II) enzymes is a common mechanism for reducing inflammation. The incorporation of electron-withdrawing groups, such as chlorophenyl moieties, has been shown to enhance the anti-inflammatory activity of related compounds .

Analgesic Effects

In addition to its anti-inflammatory capabilities, this compound may also serve as an analgesic agent. Studies on structurally similar compounds have demonstrated their effectiveness in pain management through various mechanisms, including the modulation of pain pathways and receptor interactions .

Anticancer Activity

The unique structure of this compound suggests potential anticancer applications. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types . The precise mechanisms remain a subject of ongoing research.

Pesticidal Properties

The structural characteristics of this compound may also lend themselves to applications in agriculture as a pesticide or herbicide. Compounds with similar functionalities have been explored for their efficacy in controlling pests and diseases in crops .

Development of Agricultural Chemicals

Research into the synthesis and optimization of this compound could lead to the development of new agricultural chemicals that are both effective and environmentally sustainable. The exploration of its bioactivity against specific pests could provide insights into its practical applications in crop protection .

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Group

The ethyl carboxylate group at position 2 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is common in ester derivatives, as seen in similar tetrahydrobenzofuran systems .

Reaction Conditions Product Source
1M NaOH, reflux, 4h4-({[(2-Chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid
H₂SO₄ (cat.), H₂O, reflux, 6hSame as above

The hydrolysis mechanism involves nucleophilic attack by hydroxide or water at the carbonyl carbon, followed by elimination of ethanol.

Oxime Group Reactivity

The (Z)-configured oxime at position 4 participates in two primary transformations:

Beckmann Rearrangement

Under acidic conditions (e.g., H₂SO₄, PCl₅), the oxime undergoes Beckmann rearrangement, converting the C=N bond into an amide linkage. For example:

OximeH2SO43-Methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide derivative\text{Oxime} \xrightarrow{\text{H}_2\text{SO}_4} \text{3-Methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide derivative}

This reaction is analogous to rearrangements observed in nitroheterocyclic systems .

Hydrolysis of the Carbonyloxy Group

The (2-chlorophenyl)carbonyloxy group is prone to hydrolysis, releasing CO₂ and forming a hydroxylamine intermediate:

C=O-O-N=CH2OHO-NH-C+2-Chlorobenzoic Acid\text{C=O-O-N=C} \xrightarrow{\text{H}_2\text{O}} \text{HO-NH-C} + 2\text{-Chlorobenzoic Acid}

The electron-withdrawing chlorine atom on the phenyl ring accelerates this process .

Cyclization Reactions

The oxime and ester groups may participate in cyclization under microwave irradiation or thermal conditions, forming fused heterocycles. For instance:

Conditions Product Source
Hydrazine hydrate, CH₃COOH, ΔPyrazoline-fused tetrahydrobenzofuran
NH₂OH·HCl, NaOAc, ethanolIsoxazole derivative

These reactions mirror methodologies used in pyrazole and isoxazole syntheses from α,β-unsaturated carbonyl precursors .

Electrochemical Reduction

The oxime’s C=N bond can undergo reduction at cathodic potentials, as demonstrated for nitroheterocycles . Cyclic voltammetry in aprotic solvents (e.g., DMF) would likely show a reduction peak near −0.5 V vs. Ag/AgCl, generating an amine intermediate.

Nucleophilic Substitution at the 2-Chlorophenyl Group

The chlorine atom on the phenyl ring may be replaced by nucleophiles (e.g., OH⁻, NH₃) under SNAr conditions, though steric hindrance from the benzofuran system could limit reactivity .

Thermal Decomposition

At elevated temperatures (>200°C), the compound may decompose via:

  • Decarboxylation of the ester group.

  • Fragmentation of the oxime into nitrile and ketone byproducts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Functional Groups Bioactivity/Applications References
Ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate Tetrahydrobenzofuran core, 2-chlorophenyl oxime ester, ethyl carboxylate Oxime ester, benzofuran, chlorophenyl Hypothesized enzyme inhibition (e.g., ALS*)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) Triazine core, sulfonylurea bridge, methyl benzoate Sulfonylurea, triazine, methyl ester ALS inhibitor (herbicide)
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxidanylidene-thiophene-3-carboxylate Thiophene core, fluorophenyl amino group, methoxyphenyl methylidene Thiophene, fluorophenyl, methoxyphenyl Unknown (potential kinase inhibitor)

*ALS: Acetolactate synthase, a target for sulfonylurea herbicides.

Key Observations:

Core Heterocycle Differences :

  • The tetrahydrobenzofuran core in the target compound offers reduced aromaticity compared to the triazine ring in metsulfuron methyl or the thiophene in the ethyl thiophene carboxylate. This may influence binding affinity to biological targets .
  • The oxime ester group in the target compound is distinct from the sulfonylurea bridge in metsulfuron methyl, suggesting divergent mechanisms of action.

Ethyl vs. methyl esters: Ethyl esters generally exhibit slower hydrolysis rates, which could prolong bioavailability .

Bioactivity Hypotheses: While metsulfuron methyl inhibits ALS in plants, the target compound’s oxime ester may target unrelated enzymes (e.g., cytochrome P450) due to its electrophilic nitrile oxide intermediate formation .

Q & A

Q. What are the established synthetic routes for ethyl (4Z)-4-({[(2-chlorophenyl)carbonyl]oxy}imino)-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate, and what key reaction conditions are required?

The compound is synthesized via multi-step protocols involving Claisen condensation and Friedel-Crafts acylation to construct the benzofuran core. A critical step is the introduction of the (2-chlorophenyl)carbonyloxyimino group, which requires anhydrous conditions and catalysts like BF₃·Et₂O for optimal yield. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the Z-isomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

1H/13C NMR and FT-IR are primary tools. The Z-configuration of the imino group is confirmed by a characteristic downfield shift (~δ 8.5–9.0 ppm in 1H NMR) for the imino proton. The ester carbonyl (C=O) appears at ~170 ppm in 13C NMR, while the benzofuran ring system shows distinct aromatic signals. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₉H₁₅ClNO₅, MW 380.78 g/mol) .

Q. What are the critical structural features influencing the compound’s reactivity and stability?

The benzofuran scaffold provides rigidity, while the (2-chlorophenyl)carbonyloxyimino group introduces electrophilic character. The ethyl ester enhances solubility in organic solvents. Stability studies recommend storage at –20°C under inert gas to prevent hydrolysis of the ester or imino groups .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound is lipophilic (logP ~3.2), requiring dissolution in DMSO or ethanol for in vitro studies. For in vivo applications, formulation with cyclodextrins or liposomes may improve bioavailability. Solubility in aqueous buffers is limited (<10 µM), necessitating controls for solvent effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

SAR strategies :

  • Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., 4-F, 3-CF₃) to enhance target binding affinity.
  • Modify the ethyl ester to a methyl or tert-butyl group to alter metabolic stability. Comparative assays (e.g., enzyme inhibition, cytotoxicity) against analogs with these modifications can identify pharmacophoric requirements .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from isomeric purity (Z vs. E configuration) or batch variability . Methods:

  • Validate isomer ratio via HPLC with chiral columns or NOESY NMR.
  • Use orthogonal assays (e.g., SPR, ITC) to confirm binding kinetics.
  • Standardize synthetic protocols to ensure batch consistency .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. DFT calculations (B3LYP/6-31G*) predict charge distribution, highlighting nucleophilic/electrophilic sites for covalent binding .

Q. What mechanisms underlie the compound’s reported anti-inflammatory activity?

Preliminary data suggest COX-2 inhibition via competitive binding to the arachidonic acid pocket. Methodological validation:

  • Enzyme inhibition assays (colorimetric COX-2 kit).
  • Western blotting to measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages .

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Key parameters:

  • Catalyst screening : Use Sc(OTf)₃ instead of BF₃·Et₂O for milder conditions.
  • Solvent optimization : Replace dichloromethane with acetonitrile to reduce side reactions.
  • Temperature control : Maintain <50°C during imino group formation to prevent isomerization .

Q. What strategies isolate and characterize minor isomers or byproducts formed during synthesis?

  • Preparative HPLC with a C18 column (MeCN/H₂O gradient) separates Z/E isomers.
  • X-ray crystallography confirms absolute configuration of isolated crystals.
  • LC-MS/MS identifies degradation products under stress conditions (heat, light) .

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